Val-Tyr
Overview
Description
H-Val-Tyr-OH, also known as L-valyl-L-tyrosine, is a dipeptide composed of the amino acids valine and tyrosine. It is an endogenous metabolite, meaning it is naturally produced within the human body. The compound has a molecular formula of C14H20N2O4 and a molecular weight of 280.32 g/mol .
Mechanism of Action
Target of Action
Val-Tyr, a dipeptide, has been found to interact with the angiotensin-converting enzyme 2 (ACE2) in the renin-angiotensin system (RAS) . ACE2 is a cell surface enzyme involved in the regulation of blood pressure and the balance of water and electrolytes .
Mode of Action
The mechanism of action of this compound is likely based on the hydrogen bonding interaction which involves the hydroxyl group of tyrosine . This interaction with ACE2 may influence the regulation of blood pressure and electrolyte balance .
Biochemical Pathways
This compound is a tripeptide formed from L-valine, L-tyrosine, and L-valine residues joined in sequence . It is considered a metabolite, an intermediate or product resulting from metabolism . The biosynthesis of this compound involves the branched-chain nonpolar amino acids Val, Leu, and Ile .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using a double column-switching HPLC method . The maximal increment of plasma this compound level was observed over the second hour post-prandially . The area under the curve was estimated to be 8644 420fmol·h/ml-plasma, comparable to that in normotensive subjects .
Result of Action
This compound has been found to have various effects at the molecular and cellular level. For instance, it has been shown to inhibit cytotoxicity and lipid accumulation in L-02 cells exposed to a mixture of free fatty acid (FFA) . It also effectively alleviated liver injury induced by a methionine-choline-deficient (MCD) diet .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the etiology of primary arterial hypertension (AH), which this compound may help regulate, is influenced by both genetic and environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Val-Tyr-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the coupling of the N-terminal amino acid (valine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The protecting groups are then removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of H-Val-Tyr-OH involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated peptide synthesizers. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired quality .
Chemical Reactions Analysis
Types of Reactions
H-Val-Tyr-OH undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone, a key intermediate in melanin biosynthesis.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as Dess-Martin periodinane (DMP) are used for selective oxidation of the tyrosine residue.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
H-Val-Tyr-OH has several scientific research applications:
Comparison with Similar Compounds
H-Val-Tyr-OH can be compared to other dipeptides such as:
L-valyl-L-alanine: Similar in structure but lacks the aromatic ring of tyrosine, resulting in different chemical properties and biological activities.
L-valyl-L-phenylalanine: Contains a phenylalanine residue instead of tyrosine, leading to variations in reactivity and function.
L-valyl-L-serine: Features a serine residue, which has a hydroxyl group but lacks the aromatic ring, affecting its chemical behavior and applications.
H-Val-Tyr-OH is unique due to the presence of the aromatic tyrosine residue, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJKJORLPYVLO-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874591 | |
Record name | L-Valyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3061-91-4 | |
Record name | L-Valyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3061-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Valyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Val-Tyr exert its antihypertensive effect?
A1: [] this compound primarily acts as an Angiotensin I-Converting Enzyme (ACE) inhibitor, effectively reducing blood pressure. It achieves this by competitively binding to ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This inhibitory action on ACE contributes to the observed antihypertensive effects. [, ] Additionally, research suggests that this compound may act as an allosteric enhancer of the Angiotensin II type 2 receptor, counteracting some of the effects mediated by the Angiotensin II type 1 receptor in renal cells. [] This interaction influences cellular signaling pathways related to fluid reabsorption in the kidneys, further contributing to its antihypertensive properties. []
Q2: What is the significance of this compound being a metabolite of other antihypertensive peptides?
A2: [] this compound is a product of the metabolism of larger antihypertensive peptides, such as Ile-Val-Tyr (IVY). [, ] This metabolic pathway contributes to a sustained antihypertensive effect, as both the parent peptide and its metabolite, this compound, exhibit ACE inhibitory activity. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H18N2O4, and its molecular weight is 266.3 g/mol.
Q4: Are there any spectroscopic data available for this compound?
A4: While specific spectroscopic details for this compound are limited within these research papers, its structure and properties can be inferred from studies on related peptides and through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism. These techniques provide valuable insights into the peptide bond, amino acid side chains, and overall conformation of this compound in solution. [, ]
Q5: Does this compound possess any catalytic properties?
A5: this compound itself does not exhibit intrinsic catalytic properties. Its primary mechanism of action revolves around its ability to inhibit enzymes, specifically ACE, rather than catalyze reactions. []
Q6: Have any computational studies been conducted on this compound?
A6: Although these research papers do not specifically detail computational studies on this compound, such methods could be valuable in understanding its interactions with ACE. Molecular docking simulations can provide insights into the binding affinity, interaction sites, and potential inhibitory mechanisms of this compound with ACE.
Q7: How do structural modifications impact the activity of peptides containing the this compound sequence?
A7: Modifications to the amino acid sequence can significantly influence the activity of peptides. For instance, the addition of Isoleucine to the N-terminus of this compound, forming Ile-Val-Tyr (IVY), results in a peptide with more potent ACE inhibitory activity. [, ] These findings highlight the importance of specific amino acid residues and their positions in influencing the interaction with target enzymes like ACE.
Q8: What is known about the absorption and distribution of this compound?
A8: [] Research suggests that this compound, being a small peptide, can be absorbed into the bloodstream following oral ingestion. [] Studies in rats have shown that this compound can accumulate in various tissues, including the aorta and kidneys. []
Q9: What is the duration of the antihypertensive effect of this compound?
A9: [] Intravenous administration of this compound in spontaneously hypertensive rats resulted in a significant but temporary decrease in blood pressure. [] The duration of this effect is relatively short, likely due to its rapid degradation in plasma. [, ]
Q10: Has the antihypertensive effect of this compound been demonstrated in vivo?
A10: Yes, intravenous administration of this compound in spontaneously hypertensive rats led to a significant reduction in blood pressure, confirming its antihypertensive effect in an animal model. [] This effect is attributed to its ACE inhibitory activity, preventing the formation of the vasoconstrictor Angiotensin II. []
Q11: How is this compound typically quantified in biological samples?
A11: [] Fluorometric high-performance liquid chromatography (HPLC) combined with a double heart-cut column-switching technique has been successfully employed to determine the concentration of this compound in plasma samples. [] This method offers high sensitivity and selectivity for accurate quantification of this compound in complex biological matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.